N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-phenylmethanesulfonylazetidin-3-amine
Description
This compound is a triazolopyrimidine derivative characterized by a 5,6-dimethyl-substituted core fused with a triazole ring. The 7-position is functionalized with an N-methyl-1-phenylmethanesulfonylazetidin-3-amine group, introducing a sulfonamide-linked azetidine moiety. The dimethyl groups at positions 5 and 6 may enhance metabolic stability by reducing oxidative metabolism .
Properties
IUPAC Name |
N-(1-benzylsulfonylazetidin-3-yl)-N,5,6-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2S/c1-13-14(2)21-18-19-12-20-24(18)17(13)22(3)16-9-23(10-16)27(25,26)11-15-7-5-4-6-8-15/h4-8,12,16H,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVOUARJCPPNAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)N(C)C3CN(C3)S(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Triazolopyrimidines
The triazolopyrimidine scaffold is widely explored for its pharmacological versatility. Below is a comparative analysis of structurally related compounds:
Key Comparative Insights
Substituent-Driven Pharmacological Profiles
- Antimalarial Activity: The naphthalen-2-yl-amine derivative (MW 290.1) demonstrates potent activity against Plasmodium falciparum by inhibiting dihydroorotate dehydrogenase (DHODH), a critical enzyme in pyrimidine biosynthesis .
- Anti-Tubercular Applications : The 5-pyridin-3-yl analog (MW 358.39) shows efficacy against Mycobacterium tuberculosis, likely due to improved cell permeability from the pyridinyl and methoxyphenethyl groups . In contrast, the target compound’s phenylmethanesulfonyl group may reduce permeability but enhance target binding specificity.
Physicochemical Properties
- Solubility: The target compound’s sulfonylazetidine moiety introduces polar sulfonamide and tertiary amine groups, likely improving aqueous solubility compared to non-polar analogs like the naphthalen-2-yl derivative .
- Lipophilicity : Fluorinated and trifluoromethyl-substituted compounds (e.g., MW 307.28) exhibit higher logP values, favoring blood-brain barrier penetration, whereas the target compound’s dimethyl and sulfonamide groups may balance lipophilicity for systemic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
